Procyanidin

説明

Procyanidins are polyphenols abundant in dietary fruits, vegetables, nuts, legumes, and grains with a variety of chemopreventive biological effects . They are derived from proanthocyanidins, also known as condensed tannins . They are found in varying concentrations in commonly consumed foods such as fruits, vegetables, legumes, grains, and nuts .

Synthesis Analysis

Procyanidins are derived from proanthocyanidins . The study of proanthocyanidins began with Jacques Masquelier in the 1940s with the investigation of the pine bark that Native Americans brewed to heal scurvy . Several studies of procyanidins have utilized hydrophilic interaction chromatography (HILIC), a type of normal phase separation .

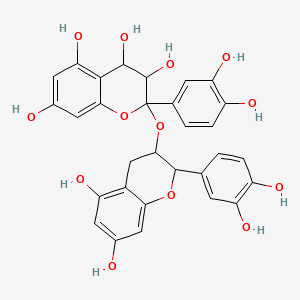

Molecular Structure Analysis

Procyanidins are polyphenolic polymers found in abundance in grapes, cranberries, apples, tea, cocoa, and pine bark . They are composed of flavan-3-ol units, including catechin and epicatechin .

Chemical Reactions Analysis

Procyanidins were evaluated by HPLC analysis, while the total polyphenol index (TPI), the antiradical activity as well as the reducing power were determined by means of the reaction with the Folin–Ciocalteu reagent, the decolorization assays of the ABTS radical (TEAC) and the Ferric Reducing Antioxidant Power (FRAP) methods .

Physical And Chemical Properties Analysis

The physical and chemical properties of procyanidins were evaluated by HPLC analysis .

科学的研究の応用

Food Industry Applications

Procyanidins are extensively used in the food industry for their antioxidant properties. They help in extending the shelf life of food products by preventing oxidative spoilage. Additionally, procyanidins can enhance the nutritional profile of foods by adding health-promoting qualities .

Therapeutic Effects and Disease Prevention

Research has shown that procyanidins possess therapeutic effects due to their high antioxidant properties. They are studied for their role in preventing diseases caused by oxidative stress, such as cardiovascular diseases, diabetes, and certain forms of cancer .

Cosmetic Applications

In the cosmetic industry, procyanidins are valued for their anti-aging effects. They are incorporated into skincare products to protect the skin from oxidative damage and to improve skin health and appearance .

Textile Industry

Procyanidins have applications in the textile industry due to their natural dyeing properties. They are used to create colorfast and UV-resistant fabrics, which are also endowed with antioxidant properties .

Pharmaceuticals and Nutraceuticals

Procyanidins are used in the formulation of pharmaceuticals and nutraceuticals. Their anti-inflammatory and antibacterial properties make them suitable for use in medications and dietary supplements .

Dental and Oral Health

Due to their antibacterial and anti-inflammatory properties, procyanidins are being researched for their potential in treating oral diseases. They may be used in dental care products to prevent cavities and gum diseases .

Agricultural Applications

Procyanidins can be extracted from agro-industrial waste, making them an eco-friendly option for agricultural applications. They can be used as natural pesticides or fertilizers, contributing to sustainable agriculture practices .

Environmental Protection

The antioxidant properties of procyanidins can be harnessed for environmental protection. They can be used in the treatment of wastewater or to protect plants and wildlife from oxidative stress .

作用機序

Target of Action

Procyanidin, also known as Proanthocyanidins, is a polyphenolic compound that primarily targets the intestinal environment . It interacts with the intestinal microflora , playing a crucial role in the energy metabolism and health status of the host .

Mode of Action

Procyanidin’s interaction with its targets results in various changes. It has been found to regulate ferroptosis , an iron-dependent form of cell death related to lipid peroxide build-up . This regulation occurs via the Nrf2/HO-1/Keap-1 pathway .

Biochemical Pathways

Procyanidin affects several biochemical pathways. It enhances the system of antioxidant via adenosine monophosphate-activated protein kinase (AMPK)/Nrf2/p62 signaling axis . Specifically, procyanidin treatment increases p-AMPK levels, along with the letilation of Nrf2 and gather Nrf2 to nucleus, which can promote the expression of NAD (P)H quinone oxidoreductase 1 (NQO1), heme oxygenase-1 (HO-1), and γ-glutamylcysteine synthetase (γ-GCS) .

Pharmacokinetics

Procyanidins are known to have low oral bioavailability . After oral administration, they are extensively conjugated in the liver, accumulated in tissues, and excreted in the urine before returning to the intestine via bile . Approximately 63% of procyanidin is excreted via urine within 4 days .

Result of Action

The molecular and cellular effects of procyanidin’s action are diverse. It acts as an anti-inflammatory, inhibits adipogenesis, melanogenesis, oxidative stress, and enhances lipid metabolism and macrophage activity . It also diminishes inflammation in LPS-induced RAW264.7 cells by decreasing the release of inflammatory cytokines and suppressing ferroptosis .

Action Environment

The action, efficacy, and stability of procyanidin can be influenced by various environmental factors. For instance, the decomposition of procyanidins in the stomach is highly dependent on the pH value of gastric juice, which is also affected by food intake . Furthermore, the intestinal environment, including the intestinal microflora, plays a significant role in the action of procyanidin .

Safety and Hazards

According to the safety data sheet, procyanidin is for R&D use only and not for medicinal, household or other use . It is advised to avoid breathing mist, gas or vapours, avoid contacting with skin and eye, use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, evacuate personnel to safe areas, and keep people away from and upwind of spill/leak .

将来の方向性

Procyanidins are promising in the treatment of chronic metabolic diseases such as cancer, diabetes, and cardiovascular disease, as they prevent cell damage related to oxidative stress . Despite recent advances, multiple questions and challenges remain regarding procyanidin’s action, biogenesis, and bioavailability mechanisms . Further investigation of procyanidin’s metabolism, genetics, and cellular effects is necessary and should be pursued .

特性

IUPAC Name |

2-(3,4-dihydroxyphenyl)-2-[[2-(3,4-dihydroxyphenyl)-5,7-dihydroxy-3,4-dihydro-2H-chromen-3-yl]oxy]-3,4-dihydrochromene-3,4,5,7-tetrol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C30H26O13/c31-14-7-19(35)16-11-25(28(41-23(16)9-14)12-1-3-17(33)20(36)5-12)43-30(13-2-4-18(34)21(37)6-13)29(40)27(39)26-22(38)8-15(32)10-24(26)42-30/h1-10,25,27-29,31-40H,11H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HGVVOUNEGQIPMS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C(OC2=CC(=CC(=C21)O)O)C3=CC(=C(C=C3)O)O)OC4(C(C(C5=C(C=C(C=C5O4)O)O)O)O)C6=CC(=C(C=C6)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H26O13 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90858698 | |

| Record name | Procyanidin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90858698 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

594.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Procyanidin | |

CAS RN |

20347-71-1, 4852-22-6 | |

| Record name | 2-(3,4-Dihydroxyphenyl)-2-[[2-(3,4-dihydroxyphenyl)-3,4-dihydro-5,7-dihydroxy-2H-1-benzopyran-3-yl]oxy]-3,4-dihydro-2H-1-benzopyran-3,4,5,7-tetrol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=20347-71-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Procyanidin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004852226 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Procyanidin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90858698 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

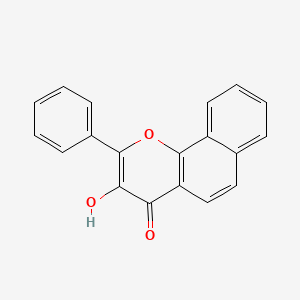

![2-Phenyl-2,3-dihydrobenzo[h]chromen-4-one](/img/structure/B600603.png)

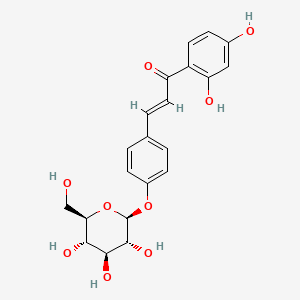

![(1R,14R)-7,7-dimethyl-8,12,18,20,24-pentaoxahexacyclo[12.10.0.02,11.04,9.015,23.017,21]tetracosa-2(11),3,9,15,17(21),22-hexaene](/img/structure/B600609.png)